molecular formula C7H13N3O B11920368 1,2,8-Triazaspiro[4.5]decan-3-one CAS No. 561314-54-3

1,2,8-Triazaspiro[4.5]decan-3-one

Cat. No.: B11920368
CAS No.: 561314-54-3
M. Wt: 155.20 g/mol
InChI Key: NWORMVOLNBGGQX-UHFFFAOYSA-N
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Description

1,2,8-Triazaspiro[4.5]decan-3-one is a novel chemical scaffold of significant interest in medicinal chemistry and pharmacological research. It represents a distinct chemotype for the delta opioid receptor (DOR). This compound is part of a class of spirocyclic derivatives that have been identified as potent and selective DOR agonists through high-throughput screening efforts . Unlike previously studied DOR agonists like SNC80, which are strong recruiters of β-arrestin and are associated with adverse effects including convulsions and rapid tachyphylaxis, this chemotype exhibits a different pharmacological profile. It is reported to be slightly biased toward G-protein signaling with low β-arrestin 2 recruitment efficacy . This unique signaling bias is a critical area of investigation, as it may lead to therapeutic effects, such as anti-allodynia in models of inflammatory pain, while potentially mitigating seizure-inducing side effects . The discovery of this chemotype provides a valuable alternative to the traditional diethylbenzamide-based DOR agonists that have faced challenges in clinical development for neurological and psychiatric disorders . As a key structural motif, the this compound scaffold serves as a versatile building block for developing new lead candidates in drug discovery programs. This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the relevant scientific literature for comprehensive data on this compound's activity, selectivity, and mechanism of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,8-triazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-6-5-7(10-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWORMVOLNBGGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625340
Record name 1,2,8-Triazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561314-54-3
Record name 1,2,8-Triazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Establishment of Synthetic Routes to 1,2,8-Triazaspiro[4.5]decan-3-one and its Analogues

The construction of the this compound core and related structures has been achieved through several key synthetic approaches.

Classical Organic Synthetic Approaches

Traditional methods remain fundamental in the synthesis of triazaspiro[4.5]decanone systems. The Michael addition, a classic carbon-carbon bond-forming reaction, followed by a cyclization step is a common strategy. For instance, the synthesis of 2,8-dimethyl-1,2,8-triazaspiro[4.5]decan-3-one has been accomplished through the Michael addition of methylhydrazine to α,β-unsaturated esters, which then undergoes cyclization. nih.gov Similarly, hydroxyurea (B1673989) can be used in a Michael addition reaction with subsequent cyclization to form related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones. nih.gov

Another classical approach involves the Strecker synthesis, followed by cyclization. For example, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been synthesized in a three-step process starting with the reaction of 4-phenylcyclohexanone, sodium cyanide, and methylamine (B109427) hydrochloride to form an α-aminonitrile intermediate. mdpi.com This intermediate is then treated with potassium cyanate (B1221674) to yield a ureido derivative, which is subsequently cyclized using sodium hydride to afford the final spirocyclic hydantoin. mdpi.com

A one-step method has also been reported for the synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione using 4-oxopiperidinone hydrochloride, ammonium (B1175870) carbonate, and sodium cyanide, achieving a high yield, though the use of toxic sodium cyanide is a significant drawback. google.com

Modernized Synthesis Techniques

To improve efficiency and accelerate the synthesis of triazaspiro[4.5]decanone derivatives, modern techniques such as microwave-enhanced solid-phase synthesis have been employed. This method has been successfully used for the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. researchgate.netumich.edu The key advantages of this approach include a significant reduction in reaction times compared to conventional heating methods and the ability to generate libraries of compounds in a parallel fashion. researchgate.net In this solid-phase approach, amino acid amides are attached to a solid support, which then react with N-benzyl-4-piperidone to form the spiroimidazolidinone system. researchgate.net

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials in a single step. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been utilized in the synthesis of complex molecules, including those with spirocyclic scaffolds. rug.nl While direct application to this compound is not explicitly detailed in the provided context, MCRs are a recognized strategy for creating diverse libraries of compounds. youtube.com The identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel δ-opioid receptor agonists was achieved through screening a commercially sourced chemical library, highlighting the importance of structural diversity in drug discovery. nih.gov

Synthesis of Key Precursors and Building Blocks for this compound Derivatives

The synthesis of this compound and its analogues relies on the availability of key precursors and building blocks. For solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, essential precursors include a solid support (like Rink Amide Resin or Wang resin), Fmoc-protected amino acids, and N-benzyl-4-piperidone. nih.gov The synthesis involves a series of steps including Fmoc deprotection of the amino acid on the resin, coupling with a second Fmoc-protected amino acid to form a dipeptide, and then a final cyclization reaction with N-benzyl-4-piperidone. nih.gov

For solution-phase synthesis, precursors like 4-phenylcyclohexanone, sodium cyanide, methylamine hydrochloride, and potassium cyanate are used in the multi-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. mdpi.com Another synthetic route towards 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione utilizes readily available and inexpensive raw materials such as diethyl oxalate, urea, and ammonium carbonate. google.com

Optimization Strategies for Reaction Efficiency and Yield in Triazaspiro[4.5]decanone Synthesis

Optimizing reaction conditions is crucial for improving the efficiency and yield of triazaspiro[4.5]decanone synthesis. In the solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, the use of microwave irradiation has been shown to significantly accelerate the formation of the spiroimidazolidinone system compared to conventional heating. researchgate.net Further optimization of a reported solid-phase synthesis protocol has been customized for use with an automated peptide synthesizer, streamlining the process. nih.gov

In the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the use of a facile and cost-effective three-step method with high yields and no need for further purification of intermediates demonstrates an optimized process. mdpi.com A key aspect of this optimization is the ability to use the intermediates directly in the subsequent steps. mdpi.com

An alternative, more environmentally friendly synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been developed using methanol (B129727) as a reusable solvent and avoiding hazardous chemicals like sodium cyanide. google.com This method, which uses diethyl oxalate, urea, and ammonium carbonate as starting materials, is noted for its low cost, safety, and high yield, making it suitable for industrial production. google.com

Chemo-, Regio-, and Stereoselective Synthesis Considerations for Spirocyclic Systems

The synthesis of complex molecules like this compound often requires careful control over chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of other functional groups. For example, a chemoselective reagent might reduce a ketone but not an ester in the same molecule. youtube.com

Regioselectivity is the preference for bond formation at one position over another. In the synthesis of spiro-heterocycles, regioselective reactions ensure the formation of the desired constitutional isomer. researchgate.net For instance, a highly regioselective cobalt-catalyzed three-component alkyl arylation of acrylates has been developed. organic-chemistry.org

Stereoselectivity is the preferential formation of one stereoisomer over another. The synthesis of spirocyclic systems with multiple stereocenters demands stereoselective methods to control the spatial arrangement of atoms. mdpi.comnih.gov For example, an efficient stereoselective synthesis of 9-selenabicyclo[3.3.1]nonene-2 derivatives has been developed. mdpi.com In the context of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, the use of (S)-amino acids as starting materials leads to the formation of specific stereoisomers, as indicated by the naming convention (e.g., (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide). nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies (e.g., N-substitution, ring modifications)

The exploration of the chemical space around the this compound core is crucial for establishing robust structure-activity relationships (SAR) and optimizing the pharmacological profile of this scaffold. Derivatization strategies primarily focus on modifications at the nitrogen atoms (N-substitution) and alterations to the heterocyclic and carbocyclic rings (ring modifications). These modifications can significantly influence the compound's affinity and selectivity for its biological targets.

N-Substitution:

The presence of multiple nitrogen atoms in the this compound structure offers several points for substitution, allowing for a systematic investigation of the impact of different functional groups on biological activity.

Substitution at N8: The piperidine (B6355638) nitrogen (N8) is a common site for modification in related spirocyclic compounds. For instance, in a series of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, the introduction of various (heteroaryl)phenalkyl groups at the N8 position was explored to modulate opioid receptor affinity. nih.gov This suggests that similar substitutions on the this compound core could be a fruitful strategy for tuning receptor interactions. The general approach involves the reaction of the N-unsubstituted spirocycle with appropriate alkyl or aryl halides.

Substitution at N2: The nitrogen at position 2, being part of the hydantoin-like ring, also presents an opportunity for derivatization. In studies of the related 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, alteration of the methyl group at the N2 position was shown to increase the selectivity in binding affinities for M1 over M2 muscarinic receptors, although it led to a loss of M1 agonistic activity. nih.gov This highlights the critical role of the N2-substituent in determining the pharmacological profile.

Substitution at N1: The lactam nitrogen at position 1 can also be a point of modification. In the development of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives, the bicyclic core was functionalized by introducing different moieties at the lactam nitrogen, among other positions. nih.govresearchgate.net

The following table summarizes the impact of N-substitutions on the activity of analogous spiro compounds, providing a predictive framework for the derivatization of this compound.

Scaffold Position of Substitution Substituent Observed Effect on Activity Reference
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-oneN8(Heteroaryl)phenalkylEnhanced affinity for the µ-opioid receptor nih.gov
1-Oxa-2,8-diazaspiro[4.5]decan-3-oneN2Alteration of methyl groupIncreased M1/M2 receptor selectivity, but loss of M1 agonism nih.gov
1,4,8-Triaza-spiro[4.5]decan-2-oneLactam Nitrogen (N1)Various moietiesModulation of mPTP opening inhibition nih.govresearchgate.net

Ring Modifications:

Modification of the Hydantoin Ring: The carbonyl group at position 3 is a key feature. In related 1-oxa-8-azaspiro[4.5]decanes, replacement of the carbonyl at the 3-position with a methylene (B1212753) group or a dithioketal was found to result in compounds with preferential affinity for M1 receptors. nih.gov This suggests that similar modifications to the this compound core could be a viable strategy to alter receptor selectivity.

Substitution at the Spirocyclic Carbon: While not directly involving the heteroatoms, substitution on the cyclohexane (B81311) ring can also be explored. However, literature on direct ring substitution for this specific triazaspiro-decanone is limited.

The table below outlines ring modification strategies from related compounds that could be applied to the this compound scaffold.

Scaffold Position of Modification Modification Observed Effect on Activity Reference
1-Oxa-8-azaspiro[4.5]decaneC3 (carbonyl)Methylene substitutionPreferential affinity for M1 receptors nih.gov
1-Oxa-8-azaspiro[4.5]decaneC3 (carbonyl)Dithioketal formationPreferential affinity for M1 receptors nih.gov

Spectroscopic and Structural Characterization Techniques

Advanced Spectroscopic Methods for Molecular Structure Elucidation

No specific ¹H, ¹³C, or 2D-NMR spectral data for 1,2,8-Triazaspiro[4.5]decan-3-one could be located. While NMR data is available for related compounds, such as derivatives of 1,4,8-triazaspiro[4.5]decan-2-one and 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, these spectra are not directly applicable to the unsubstituted parent compound requested. nih.govmdpi.com

Specific HRMS data for this compound is not available. Mass spectrometry data has been reported for derivatives, such as substituted 1,3,8-triazaspiro nih.govmdpi.comdecan-4-ones, but this does not provide the exact mass and fragmentation pattern for the target compound. nih.gov

A search for IR or FT-IR spectra of this compound did not yield any specific results. While IR spectroscopy is a common technique for characterizing new compounds and has been used for related spirocycles, the spectrum for this particular molecule is not documented in the available literature. mdpi.com

X-ray Crystallography for Absolute and Relative Stereochemistry Determination of Spirocyclic Derivatives

There are no published X-ray crystal structures for this compound. Although X-ray crystallography has been used to determine the three-dimensional structure of other complex spirocyclic systems, including some triazaspiro[4.5]decane derivatives, this analysis has not been reported for the parent compound . nih.gov

Chromatographic Purity Assessment and Enantiomeric Separation (e.g., HPLC)

Information regarding the chromatographic purification or enantiomeric separation of this compound via methods like High-Performance Liquid Chromatography (HPLC) is not available. Studies on related compounds have utilized HPLC for purification and analysis, but these methods are specific to the derivatives being studied. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Pharmacophoric Requirements for 1,2,8-Triazaspiro[4.5]decan-3-one and Analogues

The pharmacophore of a compound class defines the essential three-dimensional arrangement of functional groups required for biological activity. For the triazaspiro[4.5]decanone family, these requirements vary depending on the specific biological target.

In the context of muscarinic M1 receptor agonists, the specific arrangement of heteroatoms within the spirocyclic core is critical. For instance, the analogue 2,8-dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one demonstrated only low affinity for M1 receptors. nih.gov This suggests that substituting the oxygen atom at the 1-position of related oxa-diazaspiro compounds with a basic nitrogen atom is not well-tolerated for M1 receptor binding. nih.gov

For inhibitors of the mitochondrial permeability transition pore (mPTP), research on 1,4,8-triazaspiro[4.5]decan-2-one derivatives has identified a binding site at the interface between the c-ring and subunit a of ATP synthase. nih.govresearchgate.net Molecular modeling suggests that an aromatic substituent can extend into a binding site floor defined by Tyr221 and Glu58. nih.gov A key pharmacophoric feature appears to be a hydroxyl group on this aromatic ring, which may mimic or replace a water molecule, thereby interfering with proton translocation. nih.gov

In the realm of δ-opioid receptor (DOR) agonists, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have emerged as a novel chemotype. nih.govnih.gov Docking simulations predict that these compounds bind to the orthosteric site of the receptor. nih.govresearchgate.net A crucial interaction involves the formation of a hydrogen bond or salt bridge with the D128(3.32) residue, a common feature for opioid receptor ligands. nih.gov The spiro-dione scaffold itself is a key element, distinguishing these compounds from previously reported 1,3,8-triazaspiro[4.5]decan-4-one analogues which showed only weak affinity at the DOR. nih.gov

For inhibitors of the hypoxia-inducible factor prolyl hydroxylase (PHD) enzymes, the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) core serves as an effective scaffold. nih.gov The development of this class was an optimization from an initial spirooxindole hit, indicating the spirocyclic framework is a privileged structure for this target. nih.gov

Impact of Substituent Variation on Receptor Binding and Functional Activity

The modification of substituents on the triazaspiro[4.5]decanone core has profound effects on receptor affinity, selectivity, and functional activity.

For mPTP Inhibitors: In the 1,4,8-triazaspiro[4.5]decan-2-one series, the substituent at the 3-position significantly modulates inhibitory activity. nih.gov A small methyl group provides mild activity, which increases with more sterically hindered and branched alkyl chains in acetamide (B32628) derivatives. nih.gov However, for carboxylic acid derivatives, an isopropyl group at this position leads to a complete loss of activity. nih.gov This highlights a complex interplay between the substituent's size, nature, and the specific chemical series. The most potent compound in one study, 14e, combined high mPTP inhibitory potency with the ability to protect cardiomyocytes from cell death in a hypoxia/reoxygenation model. nih.govresearchgate.net

For DOR Agonists: In a series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives identified as DOR agonists, the substituents on the phenyl ring attached to the spiro system were varied. nih.gov The data demonstrated that these modifications influence both potency and selectivity over other opioid receptors like the mu-opioid receptor (MOR). nih.govresearchgate.net One of the most potent hits from a high-throughput screen proved to be selective for the DOR over a panel of 167 other G-protein coupled receptors (GPCRs) and exhibited a preference for G-protein signaling over β-arrestin recruitment. nih.govnih.gov This bias is considered a desirable trait for developing DOR agonists with potentially fewer side effects. nih.govnih.gov

For PHD Inhibitors: A full SAR analysis of 1,3,8-triazaspiro[4.5]decane-2,4-diones was enabled by high-throughput experimentation to optimize C-N coupling conditions. nih.gov This systematic exploration allowed for the introduction of acidic functionalities into the molecular structure, which successfully eliminated off-target activity at the hERG potassium channel. nih.gov This demonstrates how substituent variation can be strategically employed to enhance the safety profile of a compound series.

Table 1: Impact of Substituent Variation on the Activity of Triazaspiro[4.5]decanone Analogues This table is interactive. You can sort and filter the data.

Scaffold Target Position of Variation Substituent Effect Reference
1,4,8-Triazaspiro[4.5]decan-2-one mPTP 3-position (R group) Small methyl (13a, 14a) gives mild activity. More hindered alkyl chains (13b, 13c) increase activity in acetamides. Isopropyl group (14b) leads to loss of activity in carboxylic acids. nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dione DOR Phenyl ring on spiro system Modifications influence potency and selectivity over MOR. nih.govresearchgate.net
1,3,8-Triazaspiro[4.5]decane-2,4-dione PHD General Introduction of acidic functionality eliminates hERG off-target activity. nih.gov
This compound M1 Muscarinic Receptor 1-position Replacement of oxygen with a basic nitrogen atom is not tolerated for M1 receptor binding. nih.gov

Stereochemical Specificity in Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of molecular recognition by biological macromolecules. While specific stereochemical studies on this compound are not extensively detailed in the provided literature, research on closely related spirocyclic systems underscores its importance.

Scaffold Hopping and Bioisosteric Replacements in Triazaspiro[4.5]decanone Research

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a chemically different but functionally similar scaffold to identify novel chemotypes with improved properties. mdpi.com

A clear example of this is seen in the development of PHD inhibitors. The initial hits, identified through affinity selection mass spectrometry, were based on a spirooxindole scaffold. nih.gov Through optimization efforts, researchers "hopped" to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) scaffold. nih.gov This new class of compounds was identified as an advanced lead, demonstrating the power of scaffold hopping to move from a hit to a more developable chemical series. nih.gov

Another instance is found in the research of mPTP inhibitors. Initial work focused on 1,3,8-triazaspiro[4.5]decane derivatives. nih.govresearchgate.net Subsequently, a novel series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives was synthesized and investigated. nih.govresearchgate.net These compounds are structural isomers of the previous series, representing a subtle but significant scaffold hop aimed at expanding the SAR and discovering compounds with enhanced potency and cytoprotective activity. nih.govresearchgate.net

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is also a key tool. In the development of M1 agonists, replacing a carbonyl group at the 1-position with a basic nitrogen atom was explored. nih.gov This attempt at a bioisosteric replacement was unsuccessful, as it led to a significant loss of affinity, highlighting that not all seemingly similar replacements are tolerated by the target receptor. nih.gov

Ligand Efficiency and Lipophilic Efficiency in Compound Optimization

In modern drug discovery, optimizing compounds involves balancing potency with physicochemical properties to ensure favorable pharmacokinetics. Ligand efficiency (LE) and lipophilic efficiency (LipE) are key metrics used in this process.

Ligand Efficiency (LE) measures the binding energy per heavy atom of a molecule. It helps in identifying small, efficient fragments that can be grown into more potent leads.

Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable metric for optimizing compounds to have high potency while avoiding excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.

Pharmacological Characterization and Mechanistic Insights

Target Identification and Receptor Binding Studies (In Vitro)

The unique three-dimensional structure of the triazaspiro[4.5]decane core has been exploited to design ligands with specific affinities for a range of receptors, including opioid, nociceptin, bradykinin (B550075), and others. The following subsections detail the binding characteristics and functional activities of derivatives of this scaffold at these specific targets.

Muscarinic Receptors (M1, M2)

Despite the broad investigation of spirocyclic compounds in drug discovery, a review of the current scientific literature reveals a notable lack of specific binding affinity data for 1,2,8-triazaspiro[4.5]decan-3-one or its close derivatives at the M1 and M2 muscarinic acetylcholine (B1216132) receptors. While some triazaspiro[4.5]decan-4-one derivatives have been evaluated for their effects on the central nervous system, their specific interaction with muscarinic receptor subtypes has not been extensively characterized or reported. Further research is required to determine if this chemical class possesses any significant affinity or functional activity at these important cholinergic receptors.

Nociceptin/Orphanin FQ Opioid Peptide (NOP) Receptor

Derivatives of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold have been identified as potent agonists of the Nociceptin/Orphanin FQ Opioid Peptide (NOP) receptor, also known as the ORL-1 receptor. These compounds have been instrumental as pharmacological tools to explore the physiological roles of the NOP receptor.

Notably, the compound Ro 64-6198 demonstrates high affinity for the human NOP receptor with a pKi of 9.4. nih.gov In functional assays, it acts as a full agonist, stimulating [³⁵S]GTPγS binding with a pEC₅₀ of 7.4. nih.gov Its selectivity for the NOP receptor over the classical opioid receptors (mu, kappa, and delta) is significant, with Ki values of 46.8 nM for the mu-opioid receptor, 89.1 nM for the kappa-opioid receptor, and 1.38 µM for the delta-opioid receptor. researchgate.net

Another derivative, NNC 63-0532 , also exhibits high affinity for the human NOP receptor with a Ki of 7.3 nM and functions as an agonist with an EC₅₀ of 305 nM. nih.govnih.gov It displays moderate affinity for other receptors, including the mu-opioid (Ki = 140 nM) and kappa-opioid (Ki = 405 nM) receptors. nih.gov

CompoundReceptorBinding Affinity (Ki)Functional Potency (EC₅₀)Reference
Ro 64-6198 NOP0.389 nM38.9 nM ([³⁵S]GTPγS) researchgate.net
Mu-opioid46.8 nM- researchgate.net
Kappa-opioid89.1 nM- researchgate.net
Delta-opioid1380 nM- researchgate.net
NNC 63-0532 NOP7.3 nM305 nM nih.govnih.gov
Mu-opioid140 nM>10 µM nih.gov
Kappa-opioid405 nM- nih.gov

Delta Opioid Receptor (DOR) (Agonist Chemotype Identification)

A significant breakthrough in the exploration of the triazaspiro[4.5]decane scaffold has been the identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective agonists for the delta opioid receptor (DOR). nih.govnih.gov This discovery is particularly relevant as it offers an alternative to the classical DOR agonist chemotypes that have faced challenges in clinical development.

High-throughput screening identified several derivatives with submicromolar potency in reducing cAMP production, a hallmark of DOR activation. nih.gov The most potent of these compounds demonstrated selectivity for the DOR when screened against a large panel of other G-protein coupled receptors. nih.gov Molecular modeling studies have suggested that this chemotype can suitably occupy the DOR binding pocket. nih.gov These compounds are noted to have a lower efficacy in recruiting β-arrestin 2 compared to standard DOR agonists, which may have implications for their pharmacological profile. nih.gov

Compound DerivativeReceptorBinding Affinity (Ki)Functional Potency (cAMP EC₅₀)Reference
Compound 1 DORSubmicromolarSubmicromolar nih.govnih.gov
Compound 2 DORSubmicromolarSubmicromolar nih.gov
Compound 3 DORSubmicromolarSubmicromolar nih.gov

Specific Ki and EC₅₀ values are reported in the primary literature but were not available in the abstracts reviewed.

Serotonin (B10506) Receptors (Antagonism by related isomers)

A comprehensive search of the scientific literature did not yield specific data on the antagonistic activity of isomers of this compound at serotonin receptors. While the broader class of spirocyclic compounds has been investigated for activity at various CNS targets, the interaction of this specific chemical series with serotonin receptor subtypes remains an area for future investigation.

Bradykinin B2 Receptor (Antagonism by related derivatives)

The 1,3,8-triazaspiro[4.5]decan-4-one ring system has been successfully incorporated as a surrogate for a dipeptide segment in the design of potent and selective pseudopeptide antagonists of the bradykinin B2 receptor. nih.gov These antagonists were developed by modifying the structure of the known B2 receptor antagonist, HOE 140.

Two notable examples are NPC 18521 and NPC 18688 . nih.gov In vivo studies have demonstrated their potent ability to block bradykinin-mediated responses. nih.gov For instance, NPC 18521, when administered intraperitoneally, prevented bradykinin-induced hyperalgesia in a dose-dependent manner. nih.gov While precise in vitro binding affinities (Ki or Kb values) for these specific compounds were not detailed in the reviewed literature, their potent in vivo activity suggests a high affinity for the bradykinin B2 receptor. nih.govnih.govnih.gov

CompoundTargetIn Vivo Antagonist Potency (ID₅₀)NotesReference
NPC 18521 Bradykinin B2 Receptor13.16 nmol/kg (i.p.)Prevention of bradykinin-induced hyperalgesia. nih.gov
NPC 18688 Bradykinin B2 Receptor10-300 nmol/kg (i.p.)Inhibition of acetic acid-induced abdominal constrictions. nih.gov

NK2 Receptor Binding Affinity

There is currently no available data in the scientific literature describing the binding affinity of this compound or its derivatives for the tachykinin NK2 receptor. Further pharmacological screening is necessary to determine if this chemical scaffold has any interaction with this receptor.

Cellular Signaling Pathway Modulation

The interaction of triazaspiro[4.5]decanone derivatives with G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events. The specific nature of this signaling is dependent on the receptor subtype and the signaling molecules engaged.

G-Protein Coupling and cAMP Modulation

Derivatives of the triazaspiro[4.5]decane scaffold have been identified as novel, selective agonists for the δ-opioid receptor (DOR), a GPCR that primarily couples to the Gi/o family of G-proteins. nih.govnih.gov Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). This results in a decrease in intracellular cAMP levels. nih.gov

A study identified three 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR-selective agonists with submicromolar potency in reducing cAMP production. nih.gov The assessment of G-protein activation was conducted using a cAMP GloSensor assay, which measures changes in intracellular cAMP levels. nih.gov The compounds were found to act as agonists, inhibiting forskolin-induced cAMP production, with potencies corresponding to their binding affinities at the DOR. nih.gov

Table 1: G-Protein Signaling Potency of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at the δ-Opioid Receptor
CompoundBinding Affinity (Ki, nM)cAMP Inhibition Potency (EC50, nM)
Compound 1140150
Compound 2320620
Compound 3670960
Data sourced from a study characterizing novel DOR agonists. nih.gov The assay measured the inhibition of forskolin-induced cAMP production.

β-Arrestin Recruitment Assays

Upon GPCR activation, β-arrestin proteins can be recruited to the receptor, a process which not only desensitizes G-protein signaling but can also initiate separate, G-protein-independent signaling cascades. The tendency of a ligand to activate G-protein pathways versus β-arrestin pathways is known as biased agonism.

The same 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives that act as DOR agonists were evaluated for their ability to recruit β-arrestin 2. nih.gov Using a PathHunter assay, researchers found that these compounds exhibited low efficacy in recruiting β-arrestin 2. nih.gov This suggests that this chemical class may be biased towards G-protein signaling, a characteristic that differentiates them from other DOR agonists like SNC80, which is known to be a highly effective recruiter of β-arrestin. umich.edu Such a signaling bias could be significant, as certain adverse effects of DOR agonists have been linked to β-arrestin recruitment. umich.edu

Table 2: β-Arrestin 2 Recruitment Profile of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
Compoundβ-Arrestin Recruitment Potency (EC50, nM)Maximal Efficacy (Emax, % vs control)
Compound 141035%
Compound 2>10,00020%
Compound 3>10,00013%
Data from a PathHunter β-arrestin 2 recruitment assay. nih.gov Efficacy is shown relative to a control agonist.

Phosphoinositide Hydrolysis Stimulation

While the primary signaling pathway for Gi/o-coupled receptors like the DOR involves adenylyl cyclase inhibition, some GPCRs can also couple to other G-proteins, such as Gq, which activate phospholipase C (PLC). nih.gov Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C activation. nih.gov

Although the triazaspiro[4.5]decanone derivatives have been characterized as Gi/o-biased DOR agonists, research on other DOR agonists has shown a link to phosphoinositide metabolism. nih.gov Specifically, agonist activation of the δ2-opioid receptor subtype has been demonstrated to increase the formation of inositol phosphates in mouse periaqueductal gray matter slices, an effect sensitive to pertussis toxin, which uncouples Gi/o proteins. nih.gov This indicates that under certain conditions, the δ-opioid receptor, the target for this compound class, can indeed stimulate phosphoinositide hydrolysis. nih.gov However, direct studies measuring phosphoinositide hydrolysis stimulation by this compound or its specific dione (B5365651) derivatives have not been reported.

Enzyme and Protein Interaction Studies

Beyond receptor-mediated signaling, triazaspiro[4.5]decanone scaffolds have been engineered to interact directly with and inhibit key intracellular enzymes.

Prolyl Hydroxylase Domain (PHD) Inhibition by Triazaspiro[4.5]decane-2,4-diones

A significant application of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is in the inhibition of the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). nih.govnih.gov These enzymes (PHD1, PHD2, PHD3) are crucial regulators of the cellular response to hypoxia. By inhibiting these enzymes, these compounds can stabilize HIF, leading to a therapeutic response such as increased erythropoietin (EPO) production. nih.gov

Research has identified these spirohydantoin compounds as potent, pan-inhibitors of the PHD family. nih.gov Structure-activity relationship (SAR) studies have explored various substitutions on the spirocyclic core to optimize potency and selectivity. nih.gov Crystallographic studies of a derivative in complex with PHD2 revealed that the compound's spirocyclic core can project into both the substrate and 2OG binding pockets of the enzyme, with a biphenyl (B1667301) group fitting into an aromatic pocket involved in substrate binding. nih.gov

Table 3: Inhibitory Activity of Selected Spiro[4.5]decanone Derivatives against PHD Isoforms
Compound DerivativePHD1 IC50 (μM)PHD2 IC50 (μM)
N-methyl imidazole (B134444) derivative (14)0.070 ± 0.0210.215 ± 0.019
Imidazole derivative (15)0.427 ± 0.1220.741 ± 0.340
Derivative 240.063 ± 0.0160.151 ± 0.035
Derivative 260.055 ± 0.0150.289 ± 0.011
Data from a study on spiro[4.5]decanone PHD inhibitors. nih.gov IC50 values represent the concentration required for 50% inhibition of enzyme activity.

METTL3 Inhibition by related Triazaspiro[4.5]decanones

While not a direct derivative of the [4.5]decanone core, a related 1,4,9-triazaspiro[5.5]undecan-2-one series has been developed as potent and selective inhibitors of the N6-methyladenosine (m6A) methyltransferase, METTL3. umich.edu METTL3 is a key enzyme in RNA epigenetics, and its dysregulation is implicated in various diseases, including cancer. umich.edu

Through a process of protein crystallography-based medicinal chemistry, a hit compound was optimized, resulting in a lead compound (UZH2) with a 1400-fold improvement in potency. umich.edu This lead compound demonstrated an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay. umich.edu Furthermore, the compound showed target engagement in cellular models, effectively reducing the m6A/A ratio of polyadenylated RNA in leukemia and prostate cancer cell lines. umich.edu This highlights the versatility of the broader triazaspiro-alkane scaffold in designing potent enzyme inhibitors.

Broad Spectrum Biological Activity Assessment (In Vitro)

While the primary focus of research on 1,3,8-triazaspiro[4.5]decane derivatives has been on their role as mPTP inhibitors for cardioprotection, analogues and related structures have been assessed for a broader range of biological activities. These investigations have revealed potential applications in other therapeutic areas, including oncology and infectious diseases.

Analogues of the triazaspiro[4.5]decane scaffold have shown potential as anticancer agents. For instance, a series of 6,8,10-triazaspiro[4.5]deca-6,8-dienes were identified as potent inhibitors of mammalian dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a validated target for cancer therapy. nih.gov In in vitro testing against A549 human lung cancer cells, these compounds demonstrated significant antiproliferative activity. nih.gov One compound in particular, 3c, exhibited an IC₅₀ value of 27.1 nM, and its mechanism of action was confirmed to be through antifolate activity. nih.gov

While direct data for this compound in the NCI60 screen was not found, this comprehensive screen, which tests compounds against 60 different human tumor cell lines, is a standard method for identifying novel anticancer agents. researchgate.netresearchgate.net The NCI60 database provides growth inhibition data that can reveal cell line-specific sensitivities and potential mechanisms of action for new chemical entities. researchgate.netcancer.gov The demonstrated antiproliferative effects of structurally related triazaspiro compounds suggest that this chemical class warrants further investigation in broad anticancer screens like the NCI60. nih.gov

Table 2: Anticancer Activity of a Related Triazaspiro[4.5]decane Analogue

Compound SeriesTargetCell LineActivity (IC₅₀)Reference
6,8,10-Triazaspiro[4.5]deca-6,8-dienes (Compound 3c)Dihydrofolate Reductase (DHFR)A549 (Human Lung Cancer)27.1 nM nih.gov

The versatility of the triazaspiro[4.5]decane scaffold extends to potential antimicrobial and antifungal applications. Although specific studies on this compound were not prominent in this context, the broader class of spiro-heterocyclic compounds is an active area of research for developing new antimicrobial agents. The core structure is seen as a privileged scaffold from which diverse libraries of compounds can be generated for screening against various pathogens.

Research into related structures, such as 1,3,8-triazaspiro[4.5]decane-2,4-diones, has explored their synthesis and potential biological activities, including myelostimulating effects, which can be relevant in the context of infections, particularly in immunocompromised states. researchgate.net While direct bactericidal or fungicidal data is sparse for this specific subclass, the chemical tractability of the triazaspiro[4.5]decane core makes it a candidate for the development of novel antimicrobial and antifungal compounds through further chemical modification and biological screening. researchgate.net

Anti-inflammatory Effects of related Spiro Compounds

Spiro compounds, characterized by their unique structural motif of two rings sharing a single common atom, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including significant anti-inflammatory effects. nih.govwikipedia.org Research into various spiro-containing molecules has revealed their potential to modulate inflammatory pathways through diverse mechanisms.

Derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-dione have been identified as novel selective agonists for the δ opioid receptor (DOR). nih.gov One such compound demonstrated in vivo efficacy by producing anti-allodynic effects in a mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). nih.gov This suggests that the anti-inflammatory action of this particular spiro compound is mediated, at least in part, through the opioid system. nih.gov

Similarly, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2/JAK1 kinases. One potent compound from this series, compound 48, not only showed excellent potency against TYK2/JAK1 kinases but also demonstrated superior anti-inflammatory efficacy compared to tofacitinib (B832) in a model of acute ulcerative colitis. nih.gov Its mechanism involves the regulation of TYK2/JAK1-mediated gene expression and the formation of Th1, Th2, and Th17 cells, highlighting the role of JAK-STAT pathway inhibition. nih.gov

Other related spiro heterocycles have also shown considerable anti-inflammatory properties. For instance, the spirocyclopiperazinium compound LXM-10 (2, 4-dimethyl-9-beta-phenylethyl-3-oxo-6, 9-diazaspiro[5.5]undecane chloride) produced significant, dose-dependent reductions in xylene- and carrageenan-induced edema. nih.gov Its anti-inflammatory effect is believed to stem from the activation of α7 nicotinic and M4 muscarinic acetylcholine receptors, leading to a reduction in serum TNF-α levels and prostaglandin (B15479496) E2 concentrations in inflamed tissue. nih.gov

Furthermore, studies on spirooxindoles have identified them as a potential new class of anti-inflammatory agents. researchgate.net The compound JP-8g, a spirooxindole-pyranopyrimidine, exhibited potent in vivo anti-inflammatory activity, which is thought to be exerted through the nitric oxide (NO) signaling pathway. researchgate.net The versatility of the spiro scaffold is also seen in poly(spiro thiazolidinone)s , which have demonstrated considerable anti-inflammatory activity in carrageenan-induced paw edema tests in rats. tandfonline.com

Spiro Compound ClassExample/DerivativeObserved Anti-inflammatory EffectProposed Mechanism of ActionReference
1,3,8-Triazaspiro[4.5]decane-2,4-dioneCompound 1Anti-allodynic efficacy in a mouse model of inflammatory pain.Selective δ opioid receptor (DOR) agonism. nih.gov
2,8-Diazaspiro[4.5]decan-1-oneCompound 48Potent efficacy in an acute ulcerative colitis model.Selective dual inhibition of TYK2/JAK1 kinases. nih.gov
SpirocyclopiperaziniumLXM-10Dose-dependent decrease in xylene- and carrageenin-induced edema.Activation of α7 nicotinic and M4 muscarinic acetylcholine receptors; reduction of TNF-α and prostaglandin E2. nih.gov
SpirooxindoleJP-8gPotent in vivo anti-inflammatory activity.Involvement of the nitric oxide (NO) signaling pathway. researchgate.net
Poly(spiro thiazolidinone)Polymers 5a-eConsiderable anti-inflammatory properties in a carrageenan-induced paw edema model.Not specified. tandfonline.com

Neuropharmacological Investigations (e.g., anti-amnesic activity, locomotor responses)

The neuropharmacological potential of spiro compounds, particularly those related to the this compound core, has been explored, with a focus on their activity as muscarinic agonists for potential application in cognitive disorders like Alzheimer's disease.

A key study synthesized and evaluated 2,8-dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one (a close analog of the title compound) and other related compounds as M1 muscarinic agonists. nih.gov This specific triaza-spiro derivative exhibited only low affinity for M1 receptors. nih.gov The study suggested that the presence of a basic nitrogen atom at the 1-position of the spiro[4.5]decane ring system is not well-tolerated for M1 receptor binding, in contrast to an oxygen atom or a carbonyl group found in more active analogs like RS86. nih.gov

In the same study, the related compound 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one demonstrated high affinity for both M1 and M2 muscarinic receptors and showed significant anti-amnesic activity in a rat passive avoidance task impaired by scopolamine. nih.gov This compound was found to be a partial agonist at M1 muscarinic receptors, stimulating phosphoinositide hydrolysis in rat hippocampal slices. nih.gov

Further research into 1-oxa-8-azaspiro[4.5]decanes reinforced the potential of this scaffold for treating cognitive deficits. nih.gov Systematic modifications led to the discovery of several derivatives that displayed preferential affinity for M1 over M2 receptors and exhibited potent anti-amnesic activity. nih.gov Notably, compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were identified as partial M1 agonists. nih.gov

Locomotor activity is another critical parameter in neuropharmacological assessment, often used to screen for central nervous system effects. nih.gov Studies on mice selectively bred for high (FAST) or low (SLOW) locomotor stimulant responses to ethanol (B145695) have shown differential sensitivity to various GABAergic drugs, indicating a shared genetic influence on sensitivity to these compounds. nih.gov While specific locomotor response data for this compound is not available, the general principle of using locomotor activity to characterize the neuropharmacological profile of novel compounds is well-established in the field. nih.govnih.gov

Spiro CompoundTarget/AssayKey FindingsReference
2,8-Dimethyl-1,2,8-triazaspiro[4.5]-decan-3-oneM1 Muscarinic Receptor BindingExhibited only low affinity, suggesting the nitrogen at position 1 is not favorable for binding. nih.gov
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneM1/M2 Receptor Binding & In Vivo ActivityShowed high affinity for M1/M2 receptors and significant anti-amnesic activity (0.1 mg/kg, s.c.) in a rat passive avoidance task. nih.gov
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 Receptor Affinity & ActivityDisplayed preferential affinity for M1 receptors and acted as a partial M1 agonist. Showed potent anti-amnesic activity. nih.gov
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneM1 Receptor Affinity & ActivityDisplayed preferential affinity for M1 receptors and acted as a partial M1 agonist. Showed potent anti-amnesic activity. nih.gov

Future Directions and Research Outlook

Development of Highly Selective and Potent 1,2,8-Triazaspiro[4.5]decan-3-one Derivatives

The quest for enhanced selectivity and potency is a driving force in the evolution of this compound-based compounds. Researchers are actively exploring how modifications to the core structure can fine-tune the pharmacological properties of these molecules. For instance, substitutions on the 1-phenyl moiety and the N-3 nitrogen of the triazaspirodecanone structure have been shown to significantly impact behavioral activity in preclinical models. nih.gov This suggests that targeted chemical modifications can lead to derivatives with improved efficacy and a reduced likelihood of off-target effects. nih.gov The goal is to create analogues that can interact with their intended biological targets with high affinity and specificity, thereby maximizing therapeutic benefits while minimizing potential side effects.

Exploration of Novel Biological Targets for Triazaspiro[4.5]decanone Chemotypes

While initial research has identified promising activity at certain receptors, the full spectrum of biological targets for triazaspiro[4.5]decanone chemotypes remains an open area for exploration. Recent studies have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of selective agonists for the delta-opioid receptor (DOR), a target for various neurological disorders. nih.govnih.gov This discovery opens up new avenues for developing treatments for conditions like migraine and chronic pain. nih.govresearchgate.net The structural similarity of these compounds to known ligands for other receptors, such as muscarinic M1 receptors, suggests that triazaspiro[4.5]decanone derivatives may have a broader range of applications than currently understood. nih.gov Future research will likely focus on screening these compounds against a wider array of biological targets to uncover new therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in Triazaspiro[4.5]decanone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of this compound-based drugs. These computational tools can accelerate the process by predicting the biological activities of novel molecules, thereby reducing the time and cost associated with traditional screening methods. nih.govresearchgate.net AI algorithms can analyze vast datasets to identify promising lead compounds and guide the design of new derivatives with enhanced properties. researchgate.netnih.gov By leveraging the power of AI, researchers can more effectively navigate the vast chemical space of triazaspiro[4.5]decanone analogues to identify candidates with the highest potential for therapeutic success. mdpi.com

Therapeutic Potential of this compound Analogues in Specific Disease Areas

The unique pharmacological profiles of this compound analogues make them promising candidates for treating a range of specific diseases.

Neurological Disorders: The identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as selective delta-opioid receptor agonists highlights their potential in treating neurological and psychiatric conditions. nih.govnih.govresearchgate.net The development of analogues with specific activity at this receptor could lead to new therapies for disorders such as chronic pain and migraines. nih.govnih.gov Furthermore, the structural relationship to M1 muscarinic agonists suggests potential applications in neurodegenerative diseases like Alzheimer's. nih.govmdpi.commdpi.com

Ischemia-Reperfusion Injury: Certain triazaspiro[4.5]decanone derivatives have shown promise as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cell death following ischemia-reperfusion injury. nih.govnih.govnih.gov By preventing the opening of the mPTP, these compounds could help protect tissues from the damage that occurs when blood flow is restored after a period of ischemia, a critical issue in conditions like heart attack and stroke. nih.gov

Oncology: The role of necroptosis, a form of programmed cell death, in cancer is an emerging area of research. researchgate.net Some 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as inhibitors of RIPK1, a key kinase in the necroptosis pathway. researchgate.net This suggests that these compounds could have therapeutic potential in oncology by modulating cell death pathways in cancer cells. researchgate.net

Compound NameCAS NumberMolecular FormulaMolecular Weight
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one1021-25-6C13H17N3O231.2936 g/mol
8-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-oneNot AvailableC23H27N3O3Not Available
2,6,9-Triazaspiro[4.5]decan-3-oneNot AvailableNot AvailableNot Available
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneNot AvailableNot AvailableNot Available
8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-oneNot AvailableNot AvailableNot Available
2,8-dimethyl-1,2,8-triazaspiro[4.5]-decan-3-oneNot AvailableNot AvailableNot Available
8-benzyl-1-(3-(trifluoromethyl)phenyl)-1,3,8-triazaspiro[4.5]decan-4-oneNot AvailableNot AvailableNot Available

Q & A

Q. How can AI-driven tools enhance the reproducibility of spirocyclic compound research?

  • Methodological Answer : Deploy AI-powered spectral databases (e.g., HRMS libraries) to automate compound identification. Use machine learning (ML) algorithms to predict optimal reaction conditions based on historical data (e.g., solvent polarity vs. yield trends). Platforms like COMSOL enable virtual screening of spirocyclic conformers to prioritize synthetic targets .

Validation & Peer Review

Q. What criteria should be applied when validating novel this compound derivatives against existing literature?

  • Methodological Answer : Cross-reference spectral data (e.g., ¹³C NMR shifts) with published analogs (e.g., 8-phenyl derivatives ). Use Bland-Altman plots to assess agreement between independent assays. Discrepancies >2σ should trigger re-evaluation of purity or stereochemical assignments .

Q. How can researchers address conflicting reports on the cytotoxicity of this compound scaffolds?

  • Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., HEK293 vs. HepG2) using standardized MTT protocols. Compare results with literature IC₅₀ values and adjust for assay-specific variables (e.g., serum concentration, incubation time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.